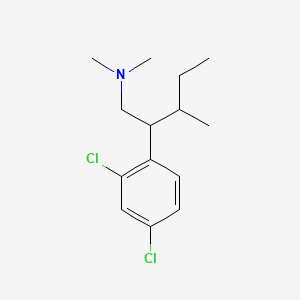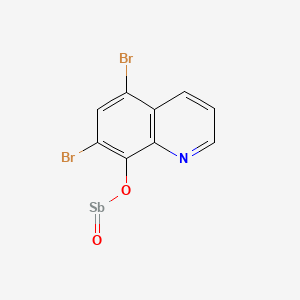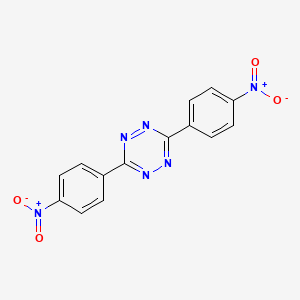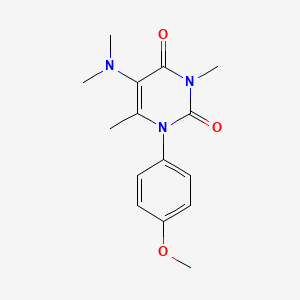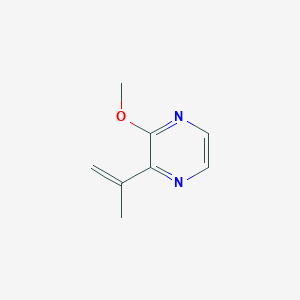
2-Methoxy-3-(prop-1-en-2-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazine, 2-methoxy-3-(1-methylethenyl)-, also known as 2-isopropyl-3-methoxypyrazine, is an organic compound with the molecular formula C8H12N2O and a molecular weight of 152.1937 g/mol . This compound is part of the pyrazine family, which is known for its aromatic properties and presence in various natural and synthetic substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for pyrazine derivatives, including pyrazine, 2-methoxy-3-(1-methylethenyl)-, often involve large-scale chemical synthesis using similar reaction pathways as those used in laboratory settings. These methods are optimized for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Pyrazine, 2-methoxy-3-(1-methylethenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert it into different hydrogenated pyrazine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce hydrogenated pyrazine derivatives .
Scientific Research Applications
Pyrazine, 2-methoxy-3-(1-methylethenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to its biological activity and interactions with biomolecules.
Medicine: Research into its potential therapeutic properties and mechanisms of action is ongoing.
Industry: It is used in the flavor and fragrance industry due to its aromatic properties.
Mechanism of Action
The mechanism of action of pyrazine, 2-methoxy-3-(1-methylethenyl)- involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known to interact with various enzymes and receptors, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyrazine, 2-methoxy-3-(1-methylethenyl)- include:
- 2-Methoxy-3-isopropylpyrazine
- 3-Isopropyl-2-methoxypyrazine
Uniqueness
What sets pyrazine, 2-methoxy-3-(1-methylethenyl)- apart from its similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the flavor and fragrance industry .
Properties
CAS No. |
38346-79-1 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-methoxy-3-prop-1-en-2-ylpyrazine |
InChI |
InChI=1S/C8H10N2O/c1-6(2)7-8(11-3)10-5-4-9-7/h4-5H,1H2,2-3H3 |
InChI Key |
JGAPBWXOUZZFLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=NC=CN=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


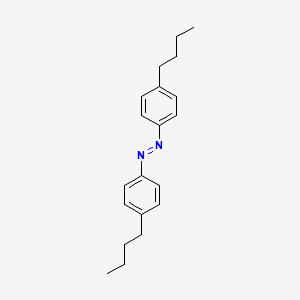
![1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14674277.png)
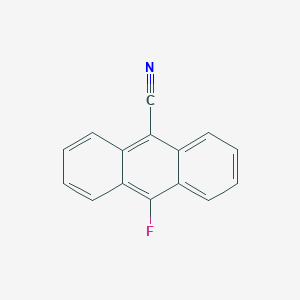
![Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate](/img/structure/B14674288.png)
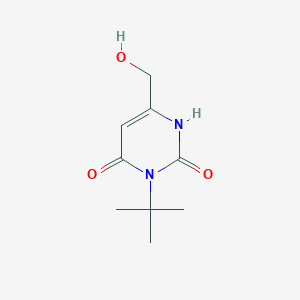
![[(Bromomethyl)sulfanyl]ethane](/img/structure/B14674304.png)
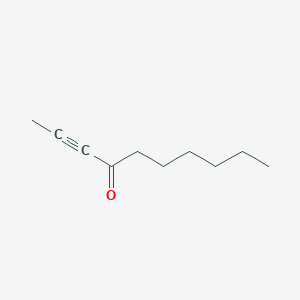
![Tricyclo[3.2.1.02,4]octane, 8-methylene-, (1alpha,2alpha,4alpha,5alpha)-](/img/structure/B14674312.png)

